molecular formula C7H5ClN2 B1359202 6-Chloro-4-methylpicolinonitrile CAS No. 209858-74-2

6-Chloro-4-methylpicolinonitrile

Cat. No. B1359202
Key on ui cas rn: 209858-74-2
M. Wt: 152.58 g/mol
InChI Key: OFGINIKEPIBBQN-UHFFFAOYSA-N
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Patent
US09402841B2

Procedure details

A mixture of 2-cyano-4-methylpyridine-1-oxide (4.03 g, 30 mmol) in phosphoryl trichloride (80 mL, 858 mmol) was heated to reflux overnight. The solvent was removed in vacuo. The residue was treated with ice and its pH made basic using saturated NaOH solution at 0° C. The aqueous layer was extracted with DCM (3×). The organic layers were combined, dried over MgSO4, filtered, and evaporated in vacuo to give the title compound (3.7 g, 81%). ESI-MS m/z [M+H]+ 153.6.
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][N+:4]=1[O-])#[N:2].P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:5]1[N:4]=[C:3]([C:1]#[N:2])[CH:8]=[C:7]([CH3:9])[CH:6]=1

Inputs

Step One
Name
Quantity
4.03 g
Type
reactant
Smiles
C(#N)C1=[N+](C=CC(=C1)C)[O-]
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with ice and its pH
CUSTOM
Type
CUSTOM
Details
at 0° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC(=N1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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